n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide

Description

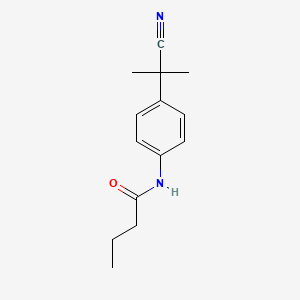

n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide: is a chemical compound with the molecular formula C14H18N2O . It is known for its unique structure, which includes a butyramide group attached to a phenyl ring substituted with a 2-cyanopropan-2-yl group.

Properties

Molecular Formula |

C14H18N2O |

|---|---|

Molecular Weight |

230.31 g/mol |

IUPAC Name |

N-[4-(2-cyanopropan-2-yl)phenyl]butanamide |

InChI |

InChI=1S/C14H18N2O/c1-4-5-13(17)16-12-8-6-11(7-9-12)14(2,3)10-15/h6-9H,4-5H2,1-3H3,(H,16,17) |

InChI Key |

AVVKZSWXXSXYES-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(C)(C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide typically involves the reaction of 4-(2-cyanopropan-2-yl)phenylamine with butyric anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions

Major Products Formed:

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced forms such as amines or alcohols.

Substitution: Various substituted phenyl derivatives depending on the reagents used

Scientific Research Applications

Chemistry: n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers investigate its effects on various biological targets, aiming to develop new therapeutic agents .

Industry: this compound finds applications in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in various industrial processes .

Mechanism of Action

The mechanism of action of n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- 4-(2-Cyanopropan-2-yl)phenylboronic acid

- 2-Cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate

- 2-Cyano-2-propyl benzodithioate

Uniqueness: n-(4-(2-Cyanopropan-2-yl)phenyl)butyramide stands out due to its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions .

Biological Activity

N-(4-(2-Cyanopropan-2-yl)phenyl)butyramide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound, drawing from diverse scientific literature.

Chemical Structure

The compound can be characterized by its structural formula:

where the key functional groups include a butyramide moiety and a cyanopropyl group attached to a phenyl ring.

Research indicates that this compound may exert its biological effects through various pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), a critical enzyme in purine and thymidine biosynthesis, which is vital for cancer cell proliferation .

- Modulation of Cannabinoid Receptors : Some studies suggest that related amides can act as agonists for cannabinoid receptors, particularly CB2, which are implicated in anti-inflammatory responses and pain modulation .

Biological Activity

The biological activity of this compound has been evaluated in various studies:

- Antitumor Effects : Preliminary studies indicate that this compound may exhibit antitumor properties by inhibiting cell growth in cancer lines resistant to traditional therapies. This is potentially linked to its ability to downregulate DHFR protein levels, thereby affecting nucleotide synthesis necessary for DNA replication .

- Anti-inflammatory Properties : The compound’s interaction with cannabinoid receptors suggests potential applications in treating inflammatory conditions. Activation of CB2 has been associated with reduced inflammation and fibrosis in animal models .

Case Studies and Research Findings

Several studies have explored the effects of similar compounds, providing insights into the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.